molecular formula C19H22N2O6S B4774992 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4774992
M. Wt: 406.5 g/mol
InChI Key: KRLKNGCPOUJVFT-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a compound with the empirical formula C12H15NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds often starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with an appropriate sulfonyl chloride in the presence of an aqueous solution of sodium carbonate . The resulting product can then be further reacted with alkyl or aralkyl halides in DMF with lithium hydride as a base .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the SMILES string O=C(CCC)NC1=CC2=C(C=C1)OCCO2 . The InChI key for a similar compound is NNMVFPRWBJDAQU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a solid substance . Its molecular weight is 221.25 .

Scientific Research Applications

Chemical Biology and Drug Design

Benzofuran acetamide serves as a scaffold for designing novel drugs:

For more in-depth exploration, consider referring to scientific literature and databases . Additionally, if you’re a researcher, you might find digital tools helpful for organizing your work . Happy researching! 📚🔬

Safety and Hazards

The safety information for a similar compound, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, indicates that it may be harmful if swallowed (GHS07 H302) .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-2-9-20-28(23,24)16-6-4-15(5-7-16)27-13-19(22)21-14-3-8-17-18(12-14)26-11-10-25-17/h3-8,12,20H,2,9-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLKNGCPOUJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

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